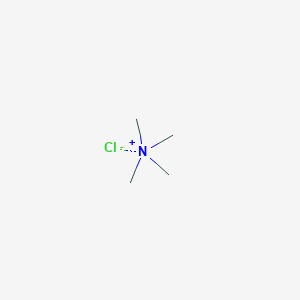
4-氨基环己烷羧酸
描述
Trans-4-Aminocyclohexanecarboxylic acid (tACHC) is a cyclic organic compound that is widely used in chemistry and biochemistry. It is a derivative of cyclohexanecarboxylic acid and has an amine group attached to one of the carbon atoms. It is a key component in many synthetic and biological processes, and is used in the synthesis of pharmaceuticals, food additives, and other compounds. tACHC has a wide range of applications in the laboratory and in industry.
科学研究应用
肽纳米管的形成
4-氨基环己烷羧酸: 作为刚性拉伸构建单元,用于制备环状肽。这些肽自组装形成大直径、疏水孔的肽纳米管 . 这些纳米管的疏水性,由每个δ-残基的两个亚甲基基团提供,允许包封C60部分,创造了一种新型的生物纳米豌豆结构 .
精氨酸加压素类似物的合成
该化合物用于合成精氨酸加压素(AVP)的新类似物,该激素负责增加肾脏的肾小管重吸收水 . 这项应用在开发能够模拟或调节AVP生物活性的治疗剂方面具有重要意义。
两性离子的制备
顺式-4-氨基环己烷羧酸: 存在于两性离子形式,其中环己烷环以椅式构象存在。羧酸根和铵基分别占据轴向和赤道位置,这对理解该化合物的反应性和与其他分子的相互作用至关重要 .
化学工艺优化
在合成化学中,反式-4-氨基环己烷羧酸衍生物通过涉及差向异构化的有效过程合成 . 这一过程对于生产各种化工行业所需的高纯度化合物至关重要。
作用机制
Target of Action
4-Aminocyclohexanecarboxylic acid, also known as cis-4-Aminocyclohexanecarboxylic acid or trans-4-Aminocyclohexanecarboxylic acid, is a compound with potential antistaphylococcal activity
Mode of Action
It has been suggested that the compound and its derivatives have antistaphylococcal activity . This suggests that it may interact with bacterial cells, possibly disrupting their growth or function.
Biochemical Pathways
Given its potential antistaphylococcal activity, it may interfere with the biochemical pathways essential for the growth and survival of staphylococcus aureus .
Result of Action
Its potential antistaphylococcal activity suggests that it may have a bacteriostatic or bactericidal effect on staphylococcus aureus .
安全和危害
When handling “trans-4-Aminocyclohexanecarboxylic acid”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation . It may cause skin irritation, serious eye irritation, and respiratory irritation .
生化分析
Biochemical Properties
4-Aminocyclohexanecarboxylic acid serves as a building block in the development of peptides that mimic proteins . This helps in understanding protein folding and stability
Molecular Mechanism
It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action require further study.
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound is stable under standard laboratory conditions .
属性
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-aminocyclohexanecarboxylic acid?
A1: 4-Aminocyclohexanecarboxylic acid has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. []
Q2: Does the cis/trans isomerism of ACCA influence its crystal structure?
A2: Yes, cis-4-aminocyclohexanecarboxylic acid exists as a zwitterion in its crystal structure and forms a hemihydrate with water molecules. The cyclohexane ring adopts a chair conformation, with the carboxylate and ammonium groups in axial and equatorial positions, respectively. These units form a sandwich structure stabilized by head-to-tail hydrogen bonds and further interact with water molecules through O-H...O hydrogen bonds. []
Q3: How does ACCA impact the biological activity of peptides when incorporated as a building block?
A3: Incorporating ACCA into peptides can significantly alter their conformational flexibility and thus, their biological activity. For instance, incorporating cis and trans ACCA into dynorphin A (1-13)NH2 analogues led to peptides with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ] This modification highlights the potential of ACCA to modulate peptide-receptor interactions.
Q4: Can ACCA be used to develop selective opioid receptor ligands?
A4: Research suggests that incorporating ACCA into peptide analogues can influence receptor selectivity. For example, cis- and trans-ACCA-containing dynorphin A analogues exhibited selectivity for kappa opioid receptors over mu and delta receptors. [, ] Similarly, cis-3-ACCA-containing deltorphin C analogues showed preferential binding towards delta opioid receptors. []
Q5: Does ACCA incorporation affect the stability of peptides?
A5: Studies indicate that ACCA can enhance peptide stability. Deltorphin C analogues incorporating ACCA demonstrated high resistance to degradation by plasma or brain enzymes. [] This increased stability suggests potential for prolonged activity in vivo.
Q6: Are there any catalytic applications of ACCA?
A6: While ACCA itself may not be catalytically active, its derivatives have shown potential in this area. For example, supported Rh metal catalysts have demonstrated efficacy in synthesizing ACCA through the hydrogenation of 4-aminobenzoic acid. []
Q7: How is computational chemistry used in ACCA research?
A7: Computational methods like molecular modeling were used to predict the conformational behavior of ACCA within peptide structures. [, ] These techniques help researchers understand how ACCA influences the overall structure and, consequently, the biological activity of the modified peptides.
Q8: What is known about the material compatibility and stability of ACCA?
A8: While specific details about the material compatibility of ACCA are limited in the provided research, its use in peptide synthesis [, , ] and as a building block for self-assembling peptide nanotubes [] suggests its compatibility with biological systems and potential for material science applications.
Q9: Is there information available on the SHE regulations, toxicology, and safety profile of ACCA?
A9: The provided research primarily focuses on the synthesis and biological evaluation of ACCA and its derivatives. More comprehensive studies are needed to assess its environmental impact, toxicology, and safety profile for various applications.
Q10: What other research directions are being explored with ACCA?
A10: Beyond peptide modifications, ACCA shows promise in developing self-assembling peptide nanotubes with large diameters and hydrophobic pores. [] This finding opens avenues for applications in nanotechnology and materials science. Additionally, research on ACCA derivatives as potential anti-tumor agents [] highlights its versatility as a chemical building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)







